tachyplesin III
Description
Properties
CAS No. |
129557-13-7 |
|---|---|
Molecular Formula |
C22H34Cl2SiZr 10* |
Synonyms |
tachyplesin III |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Antimicrobial Activity (MIC, µg/mL) of Tachyplesin Peptides
| Strain | Tachyplesin I | Tachyplesin II | This compound | cTI–III (Cyclic) |
|---|---|---|---|---|
| E. coli ATCC 25922 | 2 | 4 | 4 | 8–16 |
| S. aureus ATCC 6538 | 16 | 16 | 16 | 16 |
Comparison with Polyphemusins
Polyphemusins I and II, isolated from American horseshoe crabs (Limulus polyphemus), share structural similarities with this compound but have an additional arginine residue at the NH2-terminal, extending their length to 18 amino acids . Both classes of peptides exhibit cross-resistance in certain bacterial strains. For instance, P. aeruginosa resistant to Tachyplesin I also shows resistance to this compound and Polyphemusin I, likely due to shared cationic and amphipathic properties . However, Polyphemusins are less potent against Gram-negative bacteria, with MICs 2–4× higher than this compound against E. coli .
Comparison with LL-37 (Human Cathelicidin)
LL-37, a 37-amino acid human AMP, shares membrane-disruptive activity with this compound but differs in mechanism. While LL-37 primarily enhances neutrophil survival and reduces apoptosis, this compound directly inhibits bacterial enzymes like FabG . In murine sepsis models, this compound combined with imipenem reduced bacteremia to 1.1×10¹ CFU/mL, outperforming LL-37 (1.5×10² CFU/mL) .
Table 2: Synergy with Imipenem in Murine Sepsis Models
| AMP | Bacteremia (CFU/mL) | Endotoxin Reduction (EU/mL) | TNF-α Reduction (ng/mL) |
|---|---|---|---|
| This compound | 1.1×10¹ | ≤0.015 | 0.22 |
| LL-37 | 1.5×10² | ≤0.015 | 0.45 |
Comparison with Non-Peptide Analogues
A non-peptide analogue mimicking this compound’s β-sheet structure was developed by Tufts University. While it retains antibiofilm activity, its MICs against P. aeruginosa are 8–16× higher than this compound (1–2 µg/mL vs. 0.125–0.25 µg/mL) . This highlights the critical role of peptide-specific interactions in antimicrobial efficacy.
Cytotoxicity and Selectivity
This compound exhibits moderate cytotoxicity at high concentrations (e.g., 2% hemolysis at 100 µg/mL), comparable to Tachyplesin I but lower than Polyphemusin I (5% hemolysis at 50 µg/mL) . Its selectivity index (SI = HC50/MIC) against E. coli is 25, superior to LL-37 (SI = 10) .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Oxidation and Folding
Cyclization Techniques
Backbone-cyclized analogues of tachyplesin III (e.g., cTIII) are generated by forming an amide bond between the N-terminal amine and C-terminal carboxyl group. This is facilitated by cyclization reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of diisopropylethylamine (DIPEA). Cyclization enhances membrane interaction by reducing conformational flexibility, as evidenced by larger blue shifts in Trp fluorescence spectra during lipid bilayer insertion.
Recombinant Production Strategies
Fusion Protein Expression
To overcome yield limitations in chemical synthesis, this compound has been recombinantly produced in Escherichia coli as a fusion partner with thioredoxin. The gene encoding this compound is cloned into a pET-28a vector downstream of the thioredoxin sequence, followed by transformation into BL21(DE3) cells. High-cell-density fermentation in Terrific Broth (TB) medium, induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG), yields inclusion bodies enriched with the fusion protein.
Inclusion Body Processing and Cleavage
Inclusion bodies are solubilized in 6 M guanidine-HCl, and the fusion protein is chemically cleaved using cyanogen bromide (CNBr) at methionine residues introduced between thioredoxin and this compound. Selective precipitation with TFA removes thioredoxin fragments, leaving the peptide in solution. This method achieves a final yield of 17 mg/L culture medium, a 2.6-fold improvement over traditional immobilized metal-ion affinity chromatography (IMAC) approaches.
Purification and Characterization
Reverse-Phase HPLC
Both synthetic and recombinant this compound are purified to >95% purity using RP-HPLC with a C18 column. A gradient of 0.05% TFA in water (solvent A) and 90% acetonitrile/0.05% TFA (solvent B) is employed, with cyclic analogues exhibiting longer retention times (e.g., cTIII: 22.1 min) than linear forms (TIII: 19.8 min) due to increased hydrophobicity.
Table 1: RP-HPLC Retention Times and Hydrophobicity Trends
| Peptide | Retention Time (min) | Hydrophobicity Rank |
|---|---|---|
| This compound | 19.8 | 5 |
| cthis compound | 22.1 | 3 |
Structural Confirmation via NMR
1D ¹H NMR spectra of purified this compound reveal dispersed amide proton signals (7.5–8.5 ppm), confirming a well-folded β-hairpin structure. Nuclear Overhauser effect (NOE) patterns further validate the presence of two antiparallel β-sheets stabilized by disulfide bonds.
Stability and Bioactivity Assessment
Serum Stability
This compound demonstrates remarkable stability in biological fluids. Incubation in mouse serum at 37°C for 6 hours results in no significant loss of activity, with minimal hemolysis (<2%) at concentrations ≤100 mg/L.
Table 2: Stability and Hemolytic Activity
| Condition | Hemolysis (%) | MIC (mg/L) |
|---|---|---|
| 0 hours (control) | 0 | 4 |
| 6 hours (serum) | 1.8 | 4 |
Comparative Analysis of Preparation Methods
Chemical synthesis offers precise control over cyclization and post-translational modifications but is cost-prohibitive for large-scale production. In contrast, recombinant methods achieve higher yields (17 mg/L vs. 6.5 mg/L for SPPS) but require additional steps for fusion partner removal .
Q & A
Q. What are the primary structural characteristics of Tachyplesin III, and how are they validated experimentally?
this compound is a β-hairpin antimicrobial peptide with disulfide bonds stabilizing its structure. Key validation methods include:
- Circular Dichroism (CD) Spectroscopy : To confirm β-sheet conformation .
- Ramachandran Plots : Used to assess stereochemical quality (e.g., 89.47% favored regions in Figure 2 of a 2024 study) .
- MolProbity Analysis : Identifies structural outliers (e.g., Figure 3 highlighting unfavorable angles) .
- PCR Cloning Verification : Ensures correct gene insertion into expression vectors (Figure 1) .
Q. What standard assays are used to evaluate this compound’s antimicrobial activity?
- Broth Microdilution : Measures Minimum Inhibitory Concentration (MIC) against Gram-negative bacteria (e.g., E. coli) and fungi .
- Time-Kill Kinetics : Tracks bactericidal effects over time.
- Hemolysis Assays : Assess mammalian cell toxicity using erythrocytes.
- Membrane Permeability Tests : Fluorescent dyes (e.g., propidium iodide) quantify membrane disruption .
Q. How does this compound interact with bacterial membranes at the molecular level?
Mechanisms include:
- Electrostatic Attraction : Binding to negatively charged lipid headgroups via cationic residues.
- Pore Formation : Disruption of membrane integrity via the "carpet model" or "toroidal pore" mechanisms.
- Lipid Specificity : Preferential interaction with lipopolysaccharides in Gram-negative bacteria.
Methodological Tip: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data across this compound studies?
Contradictions often arise from:
- Cell Line Variability : Use standardized cell lines (e.g., HEK293 for consistency).
- Assay Conditions : Control pH, serum concentration, and incubation time.
- Dose-Response Curves : Compare EC₅₀ values across studies.
Recommendation: Perform meta-analyses of published data to identify confounding variables .
Q. What experimental designs are optimal for assessing this compound’s efficacy in in vivo models?
- Animal Models : Use immunocompromised mice for infection studies.
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution via HPLC-MS.
- Synergy Testing : Combine with conventional antibiotics (e.g., ciprofloxacin) using checkerboard assays .
- Ethical Controls : Follow guidelines for humane endpoints and sample size justification .
Q. How can researchers address discrepancies in reported antimicrobial spectra of this compound?
Q. What advanced techniques validate this compound’s structural stability under physiological conditions?
Q. How should researchers design studies to explore this compound’s immunomodulatory effects?
- Cytokine Profiling : Use multiplex ELISA to quantify IL-6, TNF-α, etc.
- Flow Cytometry : Assess immune cell activation (e.g., dendritic cells).
- Transcriptomics : RNA-seq to identify signaling pathways (e.g., NF-κB) .
Methodological Guidance for Data Interpretation
Q. How to statistically analyze dose-dependent antimicrobial activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
